molecular formula C16H20N2O2S B10973712 4-(butan-2-yl)-N-(5-methylpyridin-2-yl)benzenesulfonamide

4-(butan-2-yl)-N-(5-methylpyridin-2-yl)benzenesulfonamide

Cat. No.: B10973712
M. Wt: 304.4 g/mol
InChI Key: PUHZSBBOTOJRLF-UHFFFAOYSA-N
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Description

4-(butan-2-yl)-N-(5-methylpyridin-2-yl)benzenesulfonamide is an organic compound characterized by a sulfonamide group attached to a benzene ring, which is further substituted with a butan-2-yl group and a 5-methylpyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(butan-2-yl)-N-(5-methylpyridin-2-yl)benzenesulfonamide typically involves the following steps:

  • Formation of the Sulfonamide Group: : The initial step involves the sulfonation of benzene to introduce the sulfonamide group

  • Substitution with Butan-2-yl Group: : The butan-2-yl group can be introduced via Friedel-Crafts alkylation, where benzene is reacted with butan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Introduction of the 5-Methylpyridin-2-yl Group: : The final step involves the coupling of the sulfonamide intermediate with 5-methylpyridin-2-amine. This can be achieved through a nucleophilic substitution reaction under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the butan-2-yl group, leading to the formation of ketones or carboxylic acids.

  • Reduction: : Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

  • Substitution: : The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(butan-2-yl)-N-(5-methylpyridin-2-yl)benzenesulfonamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound may serve as a ligand in the study of enzyme interactions or as a probe in biochemical assays. Its structure allows it to interact with various biological targets, providing insights into molecular mechanisms.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Sulfonamides are known for their antibacterial activity, and modifications of this compound could lead to new drug candidates.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-(butan-2-yl)-N-(pyridin-2-yl)benzenesulfonamide: Lacks the methyl group on the pyridine ring.

    4-(butan-2-yl)-N-(5-chloropyridin-2-yl)benzenesulfonamide: Contains a chlorine atom instead of a methyl group on the pyridine ring.

    4-(butan-2-yl)-N-(3-methylpyridin-2-yl)benzenesulfonamide: The methyl group is positioned differently on the pyridine ring.

Uniqueness

The presence of the 5-methyl group on the pyridine ring in 4-(butan-2-yl)-N-(5-methylpyridin-2-yl)benzenesulfonamide can influence its chemical reactivity and biological activity, potentially offering unique properties compared to its analogs. This structural variation can affect its binding affinity to biological targets and its overall stability.

Properties

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

4-butan-2-yl-N-(5-methylpyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C16H20N2O2S/c1-4-13(3)14-6-8-15(9-7-14)21(19,20)18-16-10-5-12(2)11-17-16/h5-11,13H,4H2,1-3H3,(H,17,18)

InChI Key

PUHZSBBOTOJRLF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)C

Origin of Product

United States

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